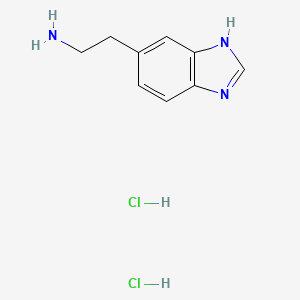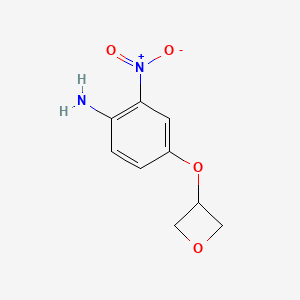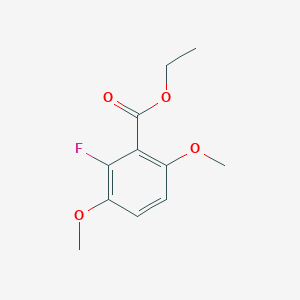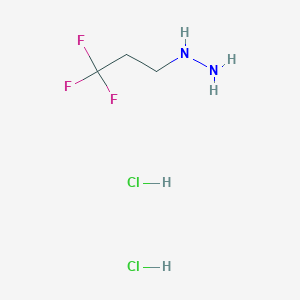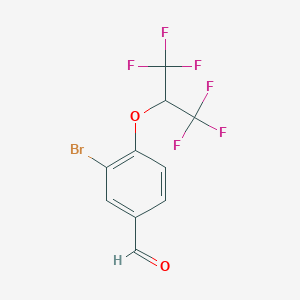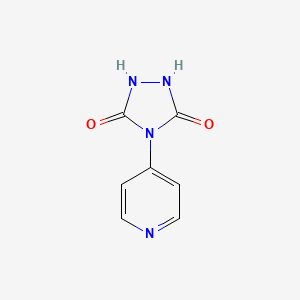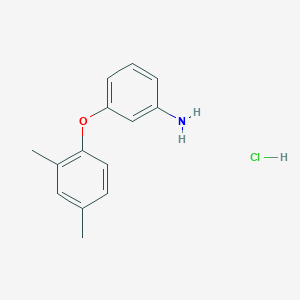
3-(2,4-Dimethylphenoxy)aniline hydrochloride
Descripción general
Descripción
“3-(2,4-Dimethylphenoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 1417570-04-7 . It has a molecular weight of 263.77 . The IUPAC name for this compound is 3-((2,4-dimethylphenoxy)methyl)aniline hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethylphenoxy)aniline hydrochloride” consists of a benzene ring with an amine group and a 2,4-dimethylphenoxy group attached to it . The InChI code for this compound is 1S/C15H17NO.ClH/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13;/h3-9H,10,16H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Analytical Method Development
- Research by Dumbre, Chopade, and Chaudhari (2022) focused on developing an analytical method for detecting genotoxic impurities, including derivatives of dimethyl aniline in drug substances. The method involved high-performance liquid chromatography and showed potential for quantifying such impurities in pharmaceutical applications (N. G. Dumbre, V. Chopade, & P. Chaudhari, 2022).
Environmental Treatment
- A study by Li et al. (2020) explored a Hybrid Photo-electrocatalytic Oxidation method for treating industrial wastewater containing dimethyl-aniline. This novel method demonstrated enhanced efficiency in removing such compounds from wastewater, indicating its utility in environmental remediation (Zhaodong Li, Meng Li, Jianwei Tang, et al., 2020).
Polymer Synthesis
- Buruianǎ et al. (2005) synthesized polyurethane cationomers using salicylideneanil structures, including derivatives of dimethyl aniline. The study focused on the photochromic mechanism and fluorescent properties of these polymers, highlighting their potential in material science applications (E. Buruianǎ, M. Olaru, M. Strat, et al., 2005).
Src Kinase Inhibition
- Boschelli et al. (2001) investigated derivatives of dimethyl aniline as inhibitors of Src kinase activity. Their research led to the development of potent inhibitors with potential implications in cancer therapy (D. Boschelli, F. Ye, Y. Wang, et al., 2001).
Microbial Degradation
- Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, including dimethyl aniline. This study provides insight into the microbial breakdown of such compounds, relevant for environmental bioremediation (Z. Liu, H. Yang, Z. Huang, et al., 2002).
Propiedades
IUPAC Name |
3-(2,4-dimethylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-10-6-7-14(11(2)8-10)16-13-5-3-4-12(15)9-13;/h3-9H,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPSDKZEMSQCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)
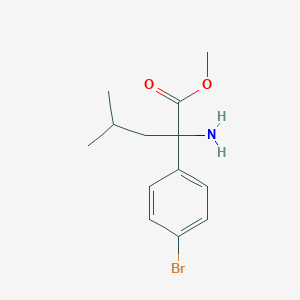
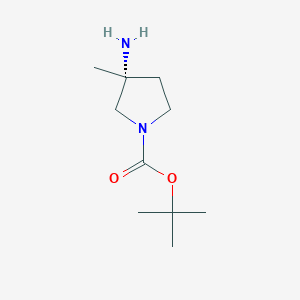

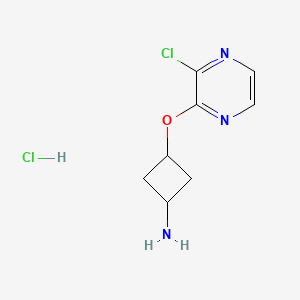
![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
